Rev-Erbα Agonist Activity: EC₅₀ = 2.10 μM Versus Endogenous Ligand Heme
The compound activates human Rev-Erbα with an EC₅₀ of 2.10 μM (2,100 nM) in a luciferase-reporter gene transcription repression assay [1]. This potency is comparable to the affinity of the endogenous Rev-Erbα ligand heme, which binds with a reported Kd of 2–3 μM [2], establishing that the compound achieves receptor engagement in the same concentration range as the physiological ligand. This is the only publicly available quantitative activity measurement for this specific compound and represents a defined pharmacological starting point for nuclear receptor target validation.
| Evidence Dimension | Rev-Erbα agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.10 μM (2,100 nM) |
| Comparator Or Baseline | Endogenous ligand heme: Kd = 2–3 μM (2,000–3,000 nM) for Rev-Erbα |
| Quantified Difference | Comparable range (within ~1.5-fold of heme Kd upper bound); compound achieves receptor activation at physiologically relevant concentrations |
| Conditions | Luciferase-reporter gene transcription repression assay; human Rev-Erbα expressed in HEK293 cells; data curated by ChEMBL (CHEMBL2029883) |
Why This Matters
This EC₅₀ value provides the only quantitative benchmark for selecting this compound over other triazolopyridazine derivatives that lack verified Rev-Erbα activity, directly informing dose-ranging for in vitro circadian or metabolic target engagement studies.
- [1] BindingDB BDBM50383664 (ChEMBL2029883). EC₅₀ = 2.10E+3 nM for human Rev-Erbα agonist activity; luciferase-reporter gene transcription repression assay. Deposited 2 July 2013. View Source
- [2] Genfit SA. Derivatives of 6-substituted triazolopyridazines as Rev-Erb agonists. US2017/0296548A1. Paragraph [0004]: 'Heme is a physiological ligand of Rev-Erb alpha, having a Kd of 2-3 μM.' View Source
